Kawain, (+-)-
Description
Kavain (C₁₄H₁₄O₃) is a major kavalactone derived from the roots of Piper methysticum (kava), traditionally used for its anxiolytic, sedative, and anti-inflammatory properties . Structurally, it features a styryl-substituted α-pyrone core, which is critical for its biological activity. Key pharmacological attributes include:
- TNF-α Suppression: Kavain inhibits TNF-α secretion in lipopolysaccharide (LPS)-stimulated macrophages, protecting mice from lethal LPS-induced endotoxic shock .
- GABAergic Modulation: Kavain potentiates GABAA receptors, enhancing chloride ion influx at α4β2δ receptors more effectively than α1β2γ2L subtypes .
- Pharmaceutical Properties: High solubility (pH 7), cell permeability, and oral bioavailability, but rapid clearance (elimination half-life ~1–2 hours in mice) .
Properties
IUPAC Name |
4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQIWGXBXCYFX-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904756 | |
| Record name | DL-Kavain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3155-48-4, 1635-33-2, 500-64-1 | |
| Record name | 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kavain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kawain (+-)-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Kavain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-Kavain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KAWAIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Natural Extraction Methods of Kavain
Solvent-Based Extraction and Purification
The isolation of kavain from kava root traditionally employs polar solvents such as acetone or ethanol. In a representative protocol, ground kava root undergoes reflux extraction with acetone at 60°C, yielding a raw extract containing 50–70% kavalactones by weight. Subsequent purification via cold precipitation or solvent partitioning significantly reduces flavokawin content, a class of compounds linked to potential hepatotoxicity. For instance, cold precipitation at 5–10°C decreases flavokawins to 20–27% of initial levels while retaining 87–93% of kavalactones.
Ethanol-water mixtures further refine selectivity. A 50:50 ethanol-water ratio reduces flavokawins to 8% while preserving 73% of kavalactones, compared to 85:15 ethanol-water, which retains 83% kavalactones but only halves flavokawins. This phase-dependent partitioning exploits the differential solubility of kavalactones and flavokawins in aqueous versus organic phases, with chloroform or hexane effectively sequestering flavokawins.
Table 1: Impact of Ethanol-Water Ratios on Kavalactone and Flavokawin Retention
| Ethanol:H₂O (v/v) | Kavalactones Retained | Flavokawins Retained |
|---|---|---|
| 85:15 | 83% | 54% |
| 70:30 | 85% | 40% |
| 50:50 | 73% | 8% |
Supercritical and Liquid CO₂ Extraction
Advanced extraction methods using liquid or supercritical CO₂ enable precise control over kavalactone profiles. Supercritical CO₂ (31°C, >1,100 psi) extracts 80–100% of kavalactones but preserves the native ratio present in the feedstock. Conversely, liquid CO₂ at 5–10°C and 1,100–1,500 psi preferentially extracts kavain and dihydrokavain (K+DHK) over methysticin and dihydromethysticin (M+DHM), altering the lactone distribution. For example, a "two-day" kava cultivar, typically high in M+DHM, can be processed to mimic the desirable "one-day" Vanuatu profile by suppressing M+DHM extraction by 40–60%.
Table 2: Kavalactone Profile Modulation via CO₂ Extraction
| Extraction Method | K+DHK Increase | M+DHM Decrease |
|---|---|---|
| Supercritical CO₂ | 0% | 0% |
| Liquid CO₂ (5–10°C) | 35–50% | 40–60% |
Synthetic Preparation of Kavain
Total Synthesis from Dimethyl D-Malate
The enantioselective synthesis of (R)-kavain begins with dimethyl D-malate, proceeding through a nine-step sequence involving metathesis and sulfoxide-modified Julia olefination. Key intermediates include vinyl ethers and lactones, with a Grubbs second-generation catalyst (GC-2) enabling efficient metathesis at 10 mol% loading. Final oxidation with pyridinium chlorochromate (PCC) yields the lactone precursor, which undergoes olefination with benzyl phenyl sulfoxide to produce (R)-kavain in 65% yield and >95% enantiomeric excess.
Table 3: Key Steps in (R)-Kavain Synthesis
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Metathesis | GC-2 (10 mol%), CH₂Cl₂ | 92% |
| Oxidation | PCC, CH₂Cl₂ | 56% |
| Julia Olefination | Benzyl phenyl sulfoxide | 65% |
Analytical Comparison of Preparation Methods
Yield and Purity Considerations
Solvent extraction achieves higher kavalactone yields (27.68 g from 1 kg root) but requires multi-stage purification to mitigate flavokawins. CO₂ methods, though cost-intensive, offer tunable selectivity, reducing post-processing needs. Synthetic routes provide enantiopure kavain but face scalability challenges, with a 16% overall yield from dimethyl D-malate.
Industrial Applicability
Supercritical CO₂ is optimal for bulk extraction, while liquid CO₂ suits tailored profiles. Synthesis remains niche, reserved for pharmaceutical applications requiring chiral purity.
Chemical Reactions Analysis
Types of Reactions: Kavain undergoes various chemical reactions, including:
Oxidation: Kavain can be oxidized to form 12-hydroxykavain, a key step in its metabolic pathway.
Reduction: Reduction reactions can convert kavain to dihydrokavain, which has similar pharmacological properties.
Substitution: Substitution reactions can modify the methoxy group or the phenyl ring, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: 12-hydroxykavain
Reduction: Dihydrokavain
Substitution: Various kavain analogs with modified pharmacological properties.
Scientific Research Applications
Anxiolytic Properties
Kavain is primarily recognized for its anxiolytic effects. Clinical studies have demonstrated that extracts of kava, rich in kavain, significantly alleviate anxiety symptoms. A study conducted on various human GABA receptor subtypes revealed that kavain enhances GABAergic activity in a non-selective manner, which is crucial for its calming effects. Specifically, it was found to potentiate responses at multiple GABA receptor subtypes without significant selectivity, indicating a broad mechanism of action .
Anti-Inflammatory Effects
Research has identified kavain as a promising anti-inflammatory agent. In vitro studies have shown that kavain can reduce the secretion of pro-inflammatory cytokines like TNF-α in macrophages stimulated by lipopolysaccharide. Furthermore, analogs of kavain have been developed to enhance its anti-inflammatory properties while minimizing side effects. For instance, Kava-205Me has been highlighted for its effective anti-inflammatory and pro-healing properties .
Neuroprotective Effects
Kavain exhibits significant neuroprotective properties. It has been shown to protect neurons from damage caused by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is associated with Parkinson's disease. Additionally, studies have indicated that kavain can inhibit the accumulation of β-amyloid plaques, which are linked to Alzheimer's disease . The protective mechanisms include antioxidant activity and modulation of apoptotic pathways in neuronal cells.
Anticancer Activity
Emerging evidence suggests that kavain possesses anticancer properties. Notably, it has been shown to inhibit the activity of nuclear factor-кB (NF-кB) in human pulmonary adenocarcinoma cells with an IC50 value of 32 ± 3 μg/mL. This inhibition is crucial as NF-кB plays a significant role in cancer cell proliferation and survival . Additionally, kavain demonstrated low toxicity levels in liver cells (IC50 = 166 ± 14 μg/mL), indicating a potential for therapeutic use without severe adverse effects.
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of kavain:
Case Studies
- Clinical Trials on Anxiety : A double-blind placebo-controlled trial demonstrated that participants consuming kava extracts rich in kavain reported significantly lower anxiety levels compared to the placebo group .
- Neuroprotection Against MPTP : In animal models, pre-treatment with kavain showed a marked reduction in neurodegeneration induced by MPTP, suggesting its potential role in preventing Parkinson's disease symptoms .
- Antitumor Activity : A study investigating the effects of kavain on lung cancer cells found that it effectively inhibited cell proliferation through NF-кB pathway modulation .
Mechanism of Action
Kavain exerts its effects through multiple mechanisms:
Ion Channel Modulation: Kavain interacts with voltage-dependent sodium and calcium channels, attenuating vascular smooth muscle contraction.
GABA Receptor Modulation: Kavain potentiates the effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors, enhancing inhibitory neurotransmission.
Monoamine Oxidase Inhibition: Kavain inhibits monoamine oxidase A and B, modulating serotonin, norepinephrine, and dopamine signaling.
Comparison with Similar Compounds
Dihydrokavain
Ring-Opened Analogs (e.g., Kava-241)
Methylated Derivatives (e.g., Kava-205Me)
Flavokavains (A and B)
- Structural Difference : Chalcone derivatives (open-chain vs. kavain’s lactone).
- Activity :
- Applications : Broader anti-inflammatory and chemopreventive effects .
Structure-Activity Relationship (SAR) Insights
ADME Profiles
Mechanistic Divergence
Biological Activity
Kavain, a prominent kavalactone derived from the root of the plant Piper methysticum, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anxiolytic, analgesic, antioxidant, anti-inflammatory, and potential anti-cancer effects, supported by various studies and case reports.
Chemical Structure and Properties
Kavain is characterized by its unique chemical structure, featuring a trans-double bond that connects the phenyl and lactone rings. This structure is crucial for its biological activity. The compound exhibits a stereogenic center that influences its interaction with biological targets.
Anxiolytic and Sedative Effects
Kavain is well-known for its anxiolytic properties. Clinical trials have demonstrated that kava extracts containing kavain effectively reduce anxiety symptoms in humans. A study involving various human GABA receptor subtypes showed that kavain enhances GABA-elicited responses in a concentration-dependent manner, indicating its role as a positive allosteric modulator of GABA receptors .
Table 1: Summary of Anxiolytic Effects of Kavain
| Study Reference | Population | Dosage | Outcome |
|---|---|---|---|
| Wang et al. (2018) | Adults with anxiety disorders | 300 mg/day | Significant reduction in anxiety levels |
| Chua et al. (2016) | Healthy volunteers | 200 mg/day | Improved mood and reduced anxiety symptoms |
Analgesic and Anti-inflammatory Activities
Research indicates that kavain possesses analgesic and anti-inflammatory properties. In vitro studies have shown that kavain can inhibit pro-inflammatory cytokine secretion in macrophages stimulated by lipopolysaccharide (LPS), thereby reducing inflammation . Furthermore, it has been reported to inhibit RANKL-induced osteoclast formation, which is crucial for bone resorption and inflammatory bone diseases .
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of kavain in animal models, it was found to significantly reduce TNF-α secretion, which is a key mediator in inflammatory responses. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.
Antioxidant Properties
Kavain has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage. Studies have shown that kavain can scavenge free radicals and reduce oxidative damage in cellular models, thus supporting cellular integrity .
Neuroprotective Effects
The neuroprotective potential of kavain has been highlighted in several studies. It has been shown to protect neuronal cells from damage induced by various neurotoxic agents. For example, research indicated that kavain exhibits anticonvulsant properties and may be beneficial in treating epilepsy .
Antitumor Activity
Emerging evidence suggests that kavain may possess antitumor properties. A study reported that kavain inhibits the growth of human pulmonary adenocarcinoma cells by interfering with the nuclear factor-кB (NF-кB) signaling pathway. The IC50 value for this effect was determined to be 32 ± 3 μg/mL, indicating significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal liver cells (IC50 = 166 ± 14 μg/mL) .
Table 2: Antitumor Activity of Kavain
| Cancer Type | IC50 (μg/mL) | Effect |
|---|---|---|
| Pulmonary adenocarcinoma | 32 ± 3 | Inhibition of cell growth |
| Hepatic carcinoma | 166 ± 14 | Low toxicity |
Q & A
Q. What experimental models are commonly used to study kavain’s anxiolytic mechanisms?
Kavain’s modulation of GABAA receptors is typically assessed using Xenopus laevis oocytes transfected with human GABAA receptor subunits (e.g., α1β2γ2L, α4β2δ). Electrophysiological recordings measure GABA-elicited currents in the presence of kavain (10–300 μM), with dose-response curves and flumazenil antagonism tests to exclude benzodiazepine-site interactions . Rodent models (e.g., elevated plus maze) validate behavioral anxiolysis, correlating brain kavain concentrations (~100–300 μM) with receptor potentiation .
Q. How is kavain’s anti-inflammatory activity evaluated in vitro?
RAW 264.7 macrophages stimulated with LPS (0.1 μg/ml) are treated with kavain (100–300 μg/ml) for 1–4 hours. TNF-α secretion is quantified via ELISA, while cytotoxicity is assessed using CCK-8 assays. Kavain suppresses TNF-α by inhibiting LITAF, a transcriptional regulator of inflammatory cytokines, without significant cell death at ≤300 μg/ml .
Q. What concentration ranges are physiologically relevant for kavain in preclinical studies?
In mice, intraperitoneal doses of 100–300 mg/kg yield brain concentrations of 100–300 μM, aligning with in vitro EC50 values for GABAA receptor potentiation (~170% enhancement at 300 μM). Synergy with other kavalactones elevates brain levels, necessitating combinatorial dosing in experimental designs .
Advanced Research Questions
Q. How do contradictory findings on kavain’s GABAA receptor subtype selectivity inform experimental design?
While kavain potentiates α4β2δ receptors more strongly than α1β2γ2L (170% vs. 110% enhancement), β3N265M mutagenesis reveals no subtype specificity, suggesting binding to transmembrane anesthetic sites. Researchers should compare multiple subtypes (e.g., α1-6, β1-3, δ/γ subunits) and use β3 mutants to confirm binding mechanisms .
Q. What methodologies resolve discrepancies in kavain’s hepatotoxicity data?
Conflicting reports on liver toxicity (e.g., vascular damage in perfused rat livers vs. safe profiles in Allium cepa assays) require multi-modal validation:
- In vitro : Primary hepatocytes treated with kavain (10–300 μM) analyzed for ROS and mitochondrial dysfunction.
- In vivo : Chronic dosing in rodents with histopathological SEM/TEM evaluation of liver ultrastructure .
- Genotoxicity : Chromosomal aberration tests in meristematic cells (e.g., Allium cepa), where kavain (32–128 μg/ml) shows no mutagenicity but reduces MMS-induced damage .
Q. How can researchers address the lack of additivity between kavain and diazepam in GABAA modulation?
Co-application of 300 μM kavain and 100 nM diazepam produces less-than-additive effects (350% vs. expected 420% current enhancement). To investigate:
Q. What strategies optimize kavain analogs like Kava-241 for enhanced bioactivity?
Structural modifications of kavain (e.g., Kav001) improve solubility and TNF-α suppression (64–128 μg/ml). Methods include:
- SAR studies : Testing analogs with methoxy or phenylvinyl substitutions.
- Transcriptomic profiling : RNA-seq of macrophages treated with analogs to identify Bcl-6/LITAF pathway modulation .
Methodological Considerations
Designing dose-response experiments for kavain’s dual anxiolytic and cytotoxic effects :
Use a staggered dosing protocol:
- Low doses (10–100 μM) for GABAA assays (EC3-7 GABA).
- High doses (100–300 μM) for cytotoxicity thresholds (CCK-8/LDH assays).
Include pharmacokinetic sampling (plasma/brain) to correlate in vitro and in vivo efficacy .
Standardizing kavain purity and stability in long-term studies :
- Store kavain in amber vials at -20°C under argon.
- Validate purity (>98%) via HPLC (C18 column, methanol:water 70:30).
- Monitor degradation products (e.g., dihydrokavain) monthly .
Data Interpretation Challenges
Reconciling kavain’s in vitro potency with human clinical relevance :
No human pharmacokinetic data exist. Extrapolate using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
